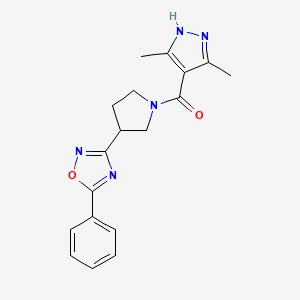
(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride” is a chemical compound with the CAS number 2007916-27-8 . It has a molecular weight of 381.51 . The compound is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H5Cl2F7N2.ClH/c10-4-1-3 (2-5 (11)6 (4)20-19)7 (12,8 (13,14)15)9 (16,17)18;/h1-2,20H,19H2;1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 381.51 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available data.Applications De Recherche Scientifique
Chemical Synthesis and Derivatization
Reactions involving hydrazine derivatives, including fluorinated phenylhydrazines, are pivotal in the synthesis of complex molecules. For instance, reactions of α-perfluorophenylpyrylium salts with hydrazine hydrate result in derivatives useful for various applications, indicating the importance of these reactions in the creation of novel compounds with potential utility in different scientific fields (Kargapolova et al., 2010). Additionally, the reactivity of (E)-4-Hydroxy-2-nonenal with fluorinated phenylhydrazines has been explored, revealing that these reactions can be efficiently used for the derivatization of key biomarkers of lipid peroxidation, showcasing the role of such compounds in analytical chemistry (Matera et al., 2012).
Biological Applications and Toxicity Studies
Phenylhydrazine derivatives, closely related to the compound , have been utilized in biological studies, such as inducing dose-dependent cytotoxicity in zebrafish embryos. These studies demonstrate the effects of phenylhydrazine compounds on survival rates, mortality rates, hatching rates, and phenotypic anomalies in a dose and time-dependent manner, highlighting their utility in toxicological research (Rajagopal et al., 2019).
Environmental and Analytical Chemistry
The detection of hydrazine in environmental and biological samples is a crucial application of hydrazine derivatives. A novel sensor for hydrazine detection, using polyaniline thin films processed from hexafluoroisopropanol, demonstrates the innovative approaches being developed for environmental monitoring and safety. This method highlights the potential for using hydrazine derivatives in the development of sensitive and selective sensors for hazardous substances (Virji et al., 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
[2,6-dichloro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2F7N2.ClH/c10-4-1-3(2-5(11)6(4)20-19)7(12,8(13,14)15)9(16,17)18;/h1-2,20H,19H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHADRHMWXJDVLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)NN)Cl)C(C(F)(F)F)(C(F)(F)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl3F7N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dichloro-4-(perfluoropropan-2-yl)phenyl)hydrazine hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2973726.png)
![3-[4-(Prop-2-yn-1-yl)piperazine-1-carbonyl]-6-(pyrrolidin-1-yl)pyridazine](/img/structure/B2973727.png)

![ethyl 6-methyl-4-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2973729.png)
![2-(butylsulfanyl)-5-(pyridin-4-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2973730.png)

![(2R)-2-(3-Bicyclo[4.1.0]heptanyl)propan-1-amine](/img/structure/B2973739.png)
![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2973740.png)

![N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]adamantane-1-carboxamide](/img/structure/B2973742.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carboxamide](/img/structure/B2973744.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2973746.png)
